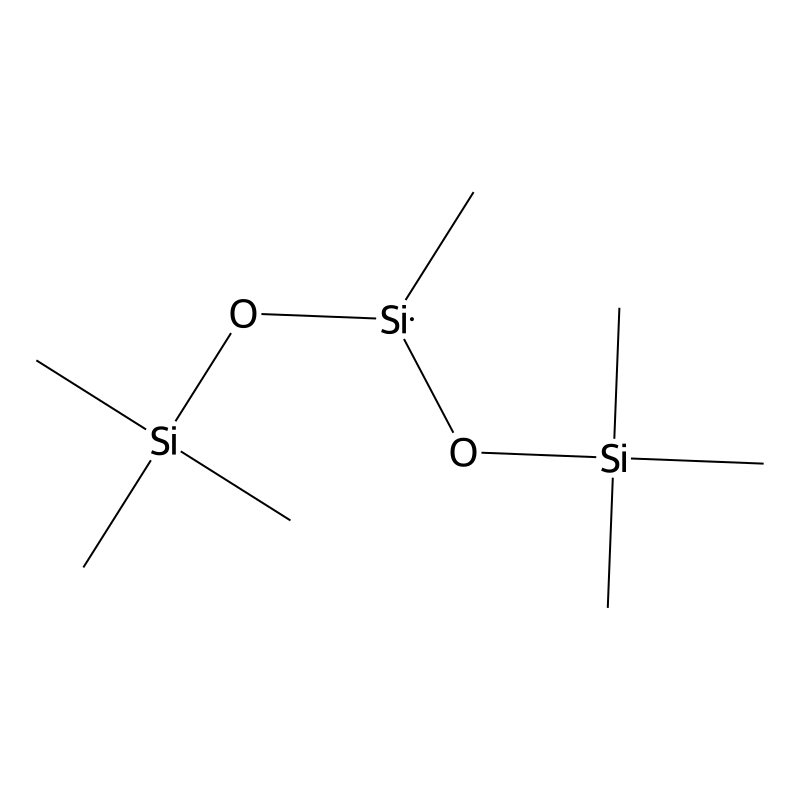1,1,1,3,5,5,5-Heptamethyltrisiloxane

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1,1,1,3,5,5,5-Heptamethyltrisiloxane is a colorless liquid with the molecular formula C₇H₂₂O₂Si₃ and a molecular weight of approximately 222.5 g/mol . It is classified under the category of siloxanes and is known for its low viscosity and hydrolytic stability. The compound has a boiling point of around 142 °C and is slightly soluble in methanol but miscible with organic solvents like acetone and diethyl ether .
- Flammability: Limited data available, but likely combustible.
- Toxicity: Information on specific toxicity is limited. However, siloxanes can cause skin irritation and eye damage upon contact [].
- Hazards: Due to limited data, it is advisable to handle MMTS with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
1.1,1,3,5,5,5-Heptamethyltrisiloxane (also known as Bis(trimethylsiloxy)methylsilane) is a silicone-based compound with the chemical formula C7H22O2Si3 PubChem: . It finds applications in various scientific research fields due to its unique properties.
Organic Synthesis
One primary application of 1,1,1,3,5,5,5-Heptamethyltrisiloxane lies in organic synthesis as a catalyst for reduction reactions. The Si-H bond in the molecule exhibits mild reducing character due to the low electronegativity of silicon compared to hydrogen Gelest: . This property makes it a safer and more manageable alternative to other stronger reducing agents like aluminum- or boron-based hydrides Gelest: .
Aromatic C-H Silylation
Research has explored the use of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in aromatic C-H silylation reactions. In the presence of a platinum complex catalyst, it can introduce a trimethylsilyl group (Si(CH3)3) onto aromatic rings ChemicalBook: . This technique is valuable for organic synthesis as it allows for further functionalization of aromatic molecules.
Development of New Materials
Scientific research is investigating the potential of 1,1,1,3,5,5,5-Heptamethyltrisiloxane as a building block for novel materials. For instance, studies have explored its use in the synthesis of:
- Siloxane-modified surfactants: By incorporating 1,1,1,3,5,5,5-Heptamethyltrisiloxane, researchers can create specific structure surfactants with applications in pesticides, coatings, and other areas ChemicalBook: .
- Conjugated polymers: Research has shown promise in using 1,1,1,3,5,5,5-Heptamethyltrisiloxane to introduce siloxane end groups to isoindigo-based conjugated polymers, potentially improving their solubility Sigma-Aldrich: .
This compound serves primarily as a reagent in organic synthesis. It is utilized in catalytic reduction reactions and can facilitate the silylation of aryl iodides and aromatic C-H bonds when used in conjunction with transition metal catalysts such as platinum complexes . The ability to act as both a catalyst and a reactant makes it valuable in synthetic chemistry.
Several methods exist for synthesizing 1,1,1,3,5,5,5-Heptamethyltrisiloxane:
- Catalytic Method: This involves using concentrated sulfuric acid as a catalyst along with methyl hydrogen silicone oil and hexamethyldisiloxane. The reaction typically occurs at room temperature for several hours before neutralization and purification through distillation .
- Solid Phase Catalysis: An alternative synthesis method employs solid phase catalysts for continuous production. This method aims to enhance efficiency and reduce costs associated with traditional synthesis techniques .
The applications of 1,1,1,3,5,5,5-Heptamethyltrisiloxane are diverse:
- Organic Synthesis: It is used extensively in organic chemistry for the silylation of various substrates.
- Cosmetics: Its stability makes it suitable for use in cosmetic formulations as an emollient or conditioning agent.
- Agricultural Adjuvants: The compound can be modified to enhance the performance of pesticide formulations.
- Industrial Uses: It serves as an intermediate in the production of other siloxane derivatives used in coatings and sealants .
Research into the interaction of 1,1,1,3,5,5,5-Heptamethyltrisiloxane with other chemicals primarily focuses on its catalytic properties. Studies indicate that it can effectively facilitate reactions involving various organic substrates when combined with metal catalysts . Further investigations into its interactions with biological systems are warranted to assess any potential impacts.
Several compounds share structural similarities with 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trimethylsiloxysilicate | C₆H₁₈O₃Si₂ | Used in silicone rubber applications |
| Hexamethyldisiloxane | C₆H₁₈O₂Si₂ | Commonly used as a lubricant and sealant |
| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Known for its cyclic structure enhancing stability |
Uniqueness: 1,1,1,3,5,5,5-Heptamethyltrisiloxane's unique arrangement allows it to function effectively as both a catalyst and a reagent in organic synthesis while maintaining low toxicity levels compared to other siloxanes.
Physical Description
UNII
GHS Hazard Statements
H225 (70.34%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (29.66%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (70.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (70.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
1873-88-7
Wikipedia
Use Classification
General Manufacturing Information
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-: ACTIVE







